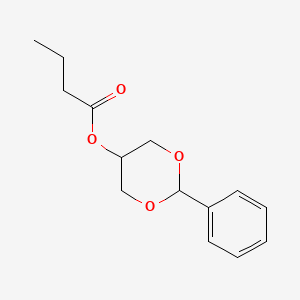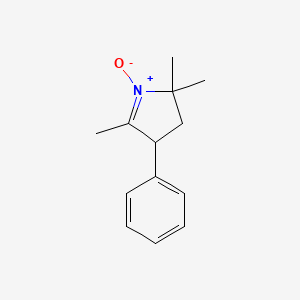
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a chemical compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structural features, including three methyl groups and a phenyl group attached to the pyrrole ring.
Métodos De Preparación
The synthesis of 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically requires the condensation of ethylamine and acetoacetanilide, followed by cyclization under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole include other pyrrole derivatives such as:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2,4,5-Trimethoxyphenethylamine These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of methyl and phenyl groups, contributing to its distinct chemical behavior and potential applications.
Propiedades
Número CAS |
116509-22-9 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C13H17NO/c1-10-12(9-13(2,3)14(10)15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
Clave InChI |
MPKGSYXEYGJNDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(CC1C2=CC=CC=C2)(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


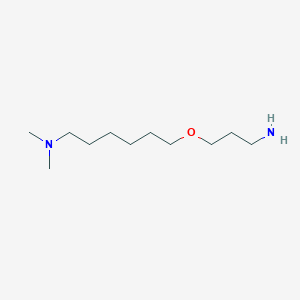
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
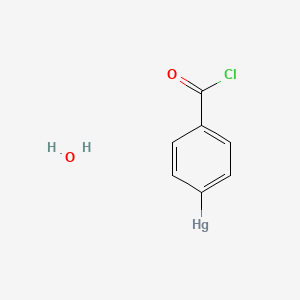
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
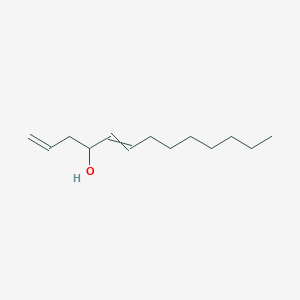
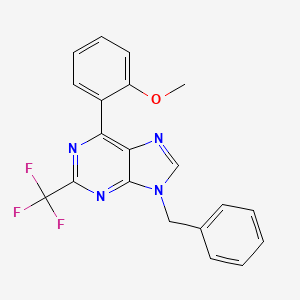

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
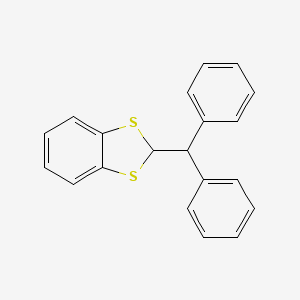
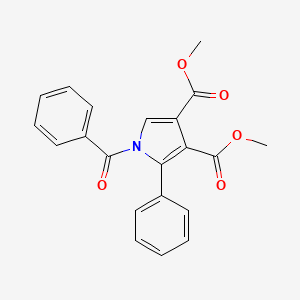
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)

